5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and a thiophene ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thiophene derivative with a thiazole precursor in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and have similar biological activities.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and its derivatives are structurally similar and have comparable chemical properties.
Uniqueness
5-(3-Methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid is unique due to the combination of the thiazole and thiophene rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H7NO3S2 |
---|---|
Molecular Weight |
241.3 g/mol |
IUPAC Name |
5-(3-methoxy-1,2-thiazol-5-yl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3S2/c1-13-8-4-7(15-10-8)5-2-3-6(14-5)9(11)12/h2-4H,1H3,(H,11,12) |
InChI Key |
PTHTVVIFJBKRKV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NSC(=C1)C2=CC=C(S2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.